molecular formula C6H16Cl2N2O B12310921 O-(2-(Pyrrolidin-1-yl)ethyl)hydroxylamine dihydrochloride

O-(2-(Pyrrolidin-1-yl)ethyl)hydroxylamine dihydrochloride

Cat. No.: B12310921
M. Wt: 203.11 g/mol
InChI Key: NLEFARHAYMUMEO-UHFFFAOYSA-N
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Description

O-(2-(Pyrrolidin-1-yl)ethyl)hydroxylamine dihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2O. It is a derivative of hydroxylamine, featuring a pyrrolidine ring attached to an ethyl chain. This compound is often used in various chemical and biological research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(2-(Pyrrolidin-1-yl)ethyl)hydroxylamine dihydrochloride typically involves the reaction of hydroxylamine with a pyrrolidine derivative. One common method includes the reaction of 2-chloroethylamine hydrochloride with pyrrolidine in the presence of a base, followed by the addition of hydroxylamine. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

O-(2-(Pyrrolidin-1-yl)ethyl)hydroxylamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso compounds, while reduction can produce primary or secondary amines .

Scientific Research Applications

O-(2-(Pyrrolidin-1-yl)ethyl)hydroxylamine dihydrochloride is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of O-(2-(Pyrrolidin-1-yl)ethyl)hydroxylamine dihydrochloride involves its interaction with various molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-(2-(Pyrrolidin-1-yl)ethyl)hydroxylamine dihydrochloride is unique due to the presence of both the hydroxylamine and pyrrolidine moieties. This combination imparts distinct chemical reactivity and biological activity, making it valuable in research and industrial applications .

Properties

Molecular Formula

C6H16Cl2N2O

Molecular Weight

203.11 g/mol

IUPAC Name

O-(2-pyrrolidin-1-ylethyl)hydroxylamine;dihydrochloride

InChI

InChI=1S/C6H14N2O.2ClH/c7-9-6-5-8-3-1-2-4-8;;/h1-7H2;2*1H

InChI Key

NLEFARHAYMUMEO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCON.Cl.Cl

Origin of Product

United States

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